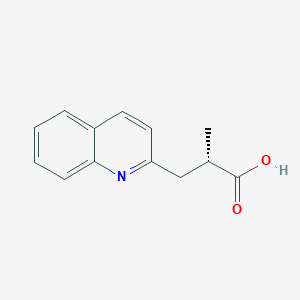

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid

描述

属性

IUPAC Name |

(2S)-2-methyl-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXNANVZVYGLDK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid, a compound characterized by its unique quinoline structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with ionotropic glutamate receptors, implications in excitotoxicity, and possible therapeutic applications in neurodegenerative diseases.

- Molecular Formula : C₁₂H₁₃N₂O₂

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a quinoline moiety, which is often associated with diverse pharmacological effects.

This compound primarily interacts with ionotropic glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system. Research indicates that this compound modulates neurotransmitter activity, influencing neuronal signaling pathways. Its role in excitotoxicity—where excessive stimulation leads to neuronal cell death—has been a significant area of study, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's .

1. Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties by attenuating excitotoxicity. This effect is particularly relevant in conditions where glutamate levels are dysregulated, leading to neuronal damage. Research suggests that the compound can mitigate the harmful effects of excessive glutamate signaling .

2. Anti-inflammatory Properties

The quinoline structure of this compound is linked to anti-inflammatory activities. This characteristic is essential for developing treatments aimed at reducing neuroinflammation associated with various neurological disorders .

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in specific cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been observed to affect cell viability in hepatocellular carcinoma and colon carcinoma models .

Case Studies and Research Findings

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

(2S)-2-Methyl-3-quinolin-2-ylpropanoic acid has been studied for its role as a modulator of neurotransmitter activity, particularly in neuronal signaling pathways. Research indicates that it may influence excitotoxicity, a condition where excessive stimulation by neurotransmitters leads to neuronal damage, which is relevant in neurodegenerative diseases.

Therapeutic Potential:

The compound has been evaluated for its anti-inflammatory properties and potential use in treating conditions such as asthma and allergic rhinitis. Its mechanism involves antagonizing the CRTH2 receptor, which is implicated in various allergic responses and inflammatory conditions .

Neuropharmacology

Neuroprotective Effects:

Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study:

A study demonstrated that administration of this compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines:

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer) cells. The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5 | Induction of apoptosis |

| HCT-116 | 7 | Inhibition of cell proliferation |

| MCF-7 | 10 | Activation of caspase pathways |

Inflammation Models

Anti-inflammatory Activity:

The compound has also been investigated for its anti-inflammatory effects in animal models of arthritis. It was shown to reduce levels of pro-inflammatory cytokines and markers such as prostaglandin E2, indicating its potential utility in treating inflammatory diseases .

Case Study:

In a controlled study using an animal model of rheumatoid arthritis, treatment with this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased inflammatory markers .

相似化合物的比较

Quinoline vs. Quinazoline Derivatives

- (2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS 151094-81-4, ): Structure: Contains a quinazoline ring (two nitrogen atoms at positions 1 and 3) instead of quinoline. The dioxo groups at C2 and C4 increase polarity and hydrogen-bonding capacity. Molecular Weight: 310.3 g/mol (vs. ~245–260 g/mol for simpler quinoline derivatives).

Substituted Aromatic Systems

- (2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid (CAS 22204-53-1, ): Structure: Features a methoxynaphthalene group instead of quinoline. The naphthalene system enhances lipophilicity and aromatic surface area. Molecular Weight: 244.3 g/mol. Applications: Similar to naproxen (a nonsteroidal anti-inflammatory drug), this compound may exhibit cyclooxygenase (COX) inhibition due to the naphthyl group .

Amino-Substituted Derivatives

- (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (CAS 10128-06-0, ): Structure: Replaces the quinoline group with a dimethoxyphenyl moiety and includes an amino group at C2. Molecular Weight: 239.27 g/mol. Properties: The amino group increases basicity, while methoxy groups enhance solubility in polar solvents. Such compounds are intermediates in neurotransmitter analogs .

Physicochemical and Pharmacological Properties

*Estimated based on structural analogs.

常见问题

Q. What are the recommended synthetic routes for (2S)-2-Methyl-3-quinolin-2-ylpropanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies. For enantiomeric purity, chiral chromatography (e.g., HPLC with a CHIRALPAK® column) or enzymatic resolution is recommended. Key intermediates like quinoline derivatives (e.g., 2-aminomethylquinoline ) can be coupled with propanoic acid precursors using Mitsunobu or Ullmann coupling. Post-synthesis, circular dichroism (CD) or X-ray crystallography validates stereochemistry .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility: Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification .

- pKa: Employ potentiometric titration or UV-spectrophotometric analysis .

- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard .

PubChem-derived computational tools (e.g., LogP prediction via XLogP3) provide supplementary data .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR: 1H/13C NMR to confirm the quinoline ring (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid backbone (δ 2.3–3.1 ppm for methyl groups) .

- MS: High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

- IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer: Discrepancies often arise from residual solvents or stereochemical impurities. Strategies include:

Q. What experimental designs optimize the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Prodrug Derivatization: Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability .

- Salt Formation: Dihydrochloride salts improve aqueous solubility, as seen in related amino acid derivatives .

- In Silico Modeling: Use QSPR (Quantitative Structure-Property Relationship) models to predict absorption parameters .

Q. How do researchers analyze metabolic pathways of this compound in vitro?

Methodological Answer:

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Storage Conditions: -80°C under argon to prevent oxidation; lyophilization for solid-state stability .

- Excipient Screening: Add antioxidants (e.g., BHT) or chelating agents (EDTA) in formulations .

- Forced Degradation Studies: Expose to heat, light, and humidity to identify degradation products .

Data Contradiction & Validation

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations to confirm bioavailability .

- Off-Target Screening: Use kinase/GPCR panels to identify unintended interactions .

- Species-Specific Metabolism: Compare metabolite profiles across species (e.g., human vs. murine) .

Q. What computational tools predict binding affinities to quinoline-targeted enzymes?

Methodological Answer:

Q. How can researchers validate the compound’s role in modulating quinoline-dependent pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。